molecular formula C13H10N2 B1588435 4-Phenylamino-benzonitrile CAS No. 36602-01-4

4-Phenylamino-benzonitrile

Cat. No. B1588435
CAS RN: 36602-01-4
M. Wt: 194.23 g/mol
InChI Key: CDJDZWDNBFIGKY-UHFFFAOYSA-N
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Description

4-Phenylamino-benzonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Phenylamino-benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Phenylamino-benzonitrile .


Physical And Chemical Properties Analysis

4-Phenylamino-benzonitrile is a solid substance . It should be stored at 4°C and protected from light .

Scientific Research Applications

Dual Fluorescence Study

4-Phenylamino-benzonitrile and similar compounds have been studied for their dual fluorescence properties. For instance, 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a related compound, is a prototype for dual fluorescence, exhibiting an intramolecular charge-transfer (ICT) state and a locally excited state. Such molecules are critical in understanding the nature of low-lying singlet states and photochemical behaviors (Köhn & Hättig, 2004).

Electrolyte Additive in Batteries

4-Phenylamino-benzonitrile derivatives, like 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives in high voltage lithium-ion batteries. These additives improve cyclic stability and capacity retention, contributing to the development of more efficient energy storage systems (Huang et al., 2014).

Photoinduced Intramolecular Charge Transfer

Another important area of application is in studying photoinduced intramolecular charge transfer (TICT) in molecules like N-aryl-substituted trans-4-aminostilbenes. The behavior of these molecules under various conditions provides insights into the molecular mechanisms of photochemical reactions and the formation of TICT states (Yang et al., 2004).

Intramolecular Charge Transfer with 4-(N-phenylamino)benzoic Acid

The compound 4-(N-phenylamino)benzoic acid, closely related to 4-Phenylamino-benzonitrile, demonstrates interesting fluorescence spectra in aprotic polar solvents. Research on such compounds helps understand the specialty of anilino moiety as an electron donor compared to aliphatic amino groups, which is significant in developing fluorescence-based applications (Ma, Chen, & Jiang, 2003).

Time-Resolved X-Ray Diffraction Studies

Time-resolved X-ray diffraction studies of compounds like 4-(diisopropylamino)benzonitrile have shed light on the molecular structure of photoexcited states. These studies are crucial for understanding the molecular dynamics of photoexcited states in crystalline materials (Techert & Zachariasse, 2004).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

4-anilinobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJDZWDNBFIGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433388
Record name 4-PHENYLAMINO-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylamino-benzonitrile

CAS RN

36602-01-4
Record name 4-PHENYLAMINO-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a flow of argon, in a 300 mL-recovery flask, 20 g of 4-bromobenzonitrile, 30 mL of aniline, 1.50 g of tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3], 2.1 g of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl[BINAP], 21.1 g of sodium tert-butoxide and 313 mL of dehydrated toluene were placed, and reacted at 85° C. for 6 hours.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3]
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,2′-bis(diphenylphosphino)-1,1′-binaphthyl[BINAP]
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
21.1 g
Type
reactant
Reaction Step Five
Quantity
313 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a mixture of sodium tert-butoxide (7.44 g, 77.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.38 g, 0.415 mmol) and rac-2,2-bis(diphenylphosphino)-1,1-binaphthyl (0.172 g, 0.277 mmol) was added a solution of 4bromobenzonitrile (10 g, 55.3 mmol) and benzylamine (6.5 mL, 0.11 mol) in toluene (100 mL) under nitrogen atmosphere, and the solution was stirred at 80° C. for 5 hours. The reaction mixture was allowed to room temperature, then, filtered through Celite pad to remove insoluble matter, and the filtrate was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate), and 4-phenylamino-benzonitrile (6.7 g, 63%) was obtained as a yellow solid.
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step One
Name
rac-2,2-bis(diphenylphosphino)-1,1-binaphthyl
Quantity
0.172 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
Q Ran, YL Zhang, X Hua, MK Fung, LS Liao, J Fan - Dyes and Pigments, 2019 - Elsevier
Three novel tripodal bipolar compounds (CNTPA-CZ, CNTPA-PXZ and CNTPA-PTZ) were designed and synthesized, where three functional groups were attached to 1,3,5-positions of …
Number of citations: 13 www.sciencedirect.com
AM Lopez - 2008 - dspace.sunyconnect.suny.edu
Diabetes is a disease affecting millions of people worldwide. Research to find a way to effectively and continuously monitor blood glucose levels in diabetes patients has become …
Number of citations: 3 dspace.sunyconnect.suny.edu
U Sharma, R Kancherla, T Naveen… - Angewandte Chemie …, 2014 - Wiley Online Library
A palladium‐catalyzed dehydrogenative coupling between diarylamines and olefins has been discovered for the synthesis of substituted indoles. This intermolecular annulation …
Number of citations: 111 onlinelibrary.wiley.com
S Cho, N Hwang, SE Lee, YK Kim… - Journal of Nanoscience …, 2019 - ingentaconnect.com
In this study, we designed and synthesized three blue fluorescence materials based on diarylamine-substituted pyrene derivatives. Organic Light Emitting-Diodes devices using these …
Number of citations: 6 www.ingentaconnect.com
J Kang, C Kim, N Hwang, SE Lee… - … of Nanoscience and …, 2019 - ingentaconnect.com
Herein, we designed and synthesized emitting materials based on naphthoanthracene with the different arylamino-substituents. Organic Light Emitting-Diodes (OLEDs) devices using …
Number of citations: 1 www.ingentaconnect.com
KR Wee, HC Ahn, HJ Son, WS Han… - The Journal of …, 2009 - ACS Publications
Panchromatic 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes, 2R, were obtained from Buchwald−Hartwig coupling reactions between N-phenyl-p-(R)-phenylamines and 1,6-…
Number of citations: 78 pubs.acs.org
YL Zhang, Q Ran, Q Wang, J Fan… - Journal of Materials …, 2019 - pubs.rsc.org
Exciplex-forming co-hosts have been reported to be a potentially suitable material for organic light-emitting diodes (OLEDs). However, they might not be able to provide optimal low …
Number of citations: 14 pubs.rsc.org
BR Kim, SD Cho, EJ Kim, IH Lee, GH Sung, JJ Kim… - Tetrahedron, 2012 - Elsevier
The palladium-catalyzed amination of a variety of aryl chlorides has been accomplished by using di(dicyclohexylamino)phenylphosphine (1) as a bulky electron-rich monoaryl …
Number of citations: 21 www.sciencedirect.com
C Karaaslan - Turkish Journal of Pharmaceutical Sciences, 2020 - ncbi.nlm.nih.gov
Objectives: In our previous studies we synthesized some potent antiparasitic, anticancer and antimicrobial amidine derivatives. Despite all their potent activities, it is well known that due …
Number of citations: 5 www.ncbi.nlm.nih.gov
Ç KARAASLAN - cms.galenos.com.tr
INTRODUCTION: In our previous studies we synthesized some potent antiparasitic, anticancer and antimicrobial amidine derivatives. Despite all their potent activities, it is well known …
Number of citations: 0 cms.galenos.com.tr

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